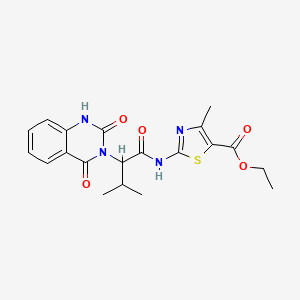

Ethyl (S)-2-(2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methylbutanamido)-4-methylthiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (S)-2-(2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methylbutanamido)-4-methylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C20H22N4O5S and its molecular weight is 430.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl (S)-2-(2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methylbutanamido)-4-methylthiazole-5-carboxylate is a complex organic compound notable for its diverse biological activities. This compound integrates functional groups from quinazoline and thiazole moieties, which are known for their medicinal properties. The exploration of its biological activity is crucial for understanding its potential applications in drug development.

Chemical Structure and Properties

The compound's molecular formula is C13H14N2O4S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. Its structure includes:

- Quinazoline moiety : Known for various biological activities including anticancer and antimicrobial properties.

- Thiazole ring : Associated with antibacterial and antifungal activities.

Antibacterial Activity

Research indicates that compounds containing thiazole and quinazoline structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives similar to this compound can inhibit the activity of bacterial topoisomerases, which are essential for bacterial DNA replication. The inhibition of these enzymes can lead to bacterial cell death.

- Mechanism of Action : The compound may act as a dual inhibitor targeting both GyrB and ParE enzymes in bacteria like E. coli, demonstrating potent inhibitory effects with IC50 values in the nanomolar range .

- Case Studies : In vitro studies have shown that similar compounds exhibit minimum inhibitory concentrations (MIC) as low as 0.008 μg/mL against various Gram-positive and Gram-negative pathogens .

Anticancer Activity

Compounds with quinazoline structures have been extensively studied for their anticancer potential. This compound may exhibit similar properties:

- Targeting Cancer Cells : The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been suggested, potentially leading to reduced tumor growth .

- Research Findings : A study reported that quinazoline derivatives showed significant cytotoxicity against various cancer cell lines, indicating a promising avenue for further research into this compound's anticancer properties .

Table of Biological Activities

Synthesis and Modifications

The synthesis of this compound involves multiple steps to ensure high yield and purity:

- Key Reactions : Involves the reaction of 2-isothiocyanobenzoic acid esters with primary amines under controlled conditions.

- Structural Modifications : Alterations in substituents can enhance solubility and bioactivity, making it crucial to explore various derivatives for optimal therapeutic effects.

Scientific Research Applications

Ethyl (S)-2-(2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methylbutanamido)-4-methylthiazole-5-carboxylate has shown promise in several biological applications:

- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), DU145 (prostate cancer), B16-F10 (melanoma), and HepG2 (liver cancer). In vitro studies have demonstrated that certain derivatives of this compound can inhibit cancer cell proliferation effectively .

- Neuropharmacological Applications : The compound may also interact with neurotransmitter systems, potentially acting as a modulator for receptors involved in neurological functions. This suggests its use in developing treatments for neurological disorders or conditions related to neurotransmission imbalance.

Case Studies and Research Findings

- Cytotoxicity Studies : A study evaluated the anticancer potential of synthesized compounds derived from this compound against several cancer cell lines. Compounds showed varying degrees of effectiveness, with some achieving IC50 values indicative of strong anticancer properties .

- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound may inhibit specific enzymes or receptors involved in cancer progression or neurological disorders. This dual action enhances its therapeutic profile and opens avenues for further research into combination therapies .

Chemical Reactions Analysis

Hydrolysis

The compound undergoes hydrolysis under basic or acidic conditions, breaking ester or amide bonds. For example:

-

Ester Hydrolysis : The ethyl ester group in the thiazole moiety can hydrolyze to form a carboxylic acid under alkaline conditions.

-

Amide Hydrolysis : The amide bond linking the quinazolinone and butanamido groups may cleave under acidic or basic conditions, yielding corresponding carboxylic acids.

| Reaction | Conditions | Products | Reference |

|---|---|---|---|

| Ester Hydrolysis | Aqueous NaOH | Carboxylic acid derivative | |

| Amide Hydrolysis | HCl (aqueous) | Quinazolinone and butanamido acid fragment |

Oxidative Reactions

The quinazolinone core is susceptible to oxidation. TBHP is employed to oxidize intermediates during synthesis, enabling the formation of complex structures with high yields.

Functional Group Modifications

-

Amide Coupling : The butanamido group can participate in coupling reactions (e.g., with T3P) to form new amide bonds, altering the compound’s pharmacological profile.

-

Thiazole Ring Reactivity : The 4-methylthiazole-5-carboxylate moiety may undergo substitution or alkylation reactions at the sulfur atom or methyl group, depending on reaction conditions.

Characterization and Stability

-

Analytical Techniques :

-

Stability :

-

Light/Moisture Sensitivity : The compound is stable under standard laboratory conditions but may degrade under prolonged exposure to light or moisture due to functional group susceptibility.

-

Solubility : Preferentially dissolves in organic solvents like ethanol and DMSO, with limited aqueous solubility.

-

Properties

Molecular Formula |

C20H22N4O5S |

|---|---|

Molecular Weight |

430.5 g/mol |

IUPAC Name |

ethyl 2-[[2-(2,4-dioxo-1H-quinazolin-3-yl)-3-methylbutanoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C20H22N4O5S/c1-5-29-18(27)15-11(4)21-19(30-15)23-16(25)14(10(2)3)24-17(26)12-8-6-7-9-13(12)22-20(24)28/h6-10,14H,5H2,1-4H3,(H,22,28)(H,21,23,25) |

InChI Key |

CTQQKICGMSZCJL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C(C(C)C)N2C(=O)C3=CC=CC=C3NC2=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.